Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound belongs to a class of functionalized benzothiophene derivatives, characterized by a tetrahydrobenzothiophene core substituted with an ethyl group at the 6-position and a 2-oxochromene-3-carbonylamino moiety at the 2-position. Such derivatives are often synthesized via multicomponent reactions, as evidenced by similar protocols in the literature .
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-3-13-9-10-15-18(11-13)30-21(19(15)23(27)28-4-2)24-20(25)16-12-14-7-5-6-8-17(14)29-22(16)26/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJSXWZMFUWDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A Pd(II)/KI catalytic system under CO pressure (32 atm) enables the cyclization of methyl(2-(alkynyl)phenyl)sulfanes into benzothiophene-3-carboxylates. For the 6-ethyl-substituted variant, the starting material would require pre-functionalization with an ethyl group at the cyclohexene ring. For example, substituting the alkyne moiety with an ethyl-bearing cyclohexenyl fragment could yield the desired tetrahydrobenzothiophene core.
Reaction Conditions
Hydrogenation of Benzothiophene Derivatives
An alternative approach involves partial hydrogenation of a fully aromatic benzothiophene precursor. For instance, catalytic hydrogenation (H₂, 1 atm) over Pd/C in ethanol at 25°C reduces the benzene ring to a cyclohexene system while preserving the thiophene ring. This method ensures precise control over the tetrahydro configuration.
Functionalization at Position 2: Amination and Acylation
The 2-amino group serves as the anchor for the 2-oxochromene-3-carbonyl moiety.
Nitration and Reduction
Coupling with 2-Oxochromene-3-Carbonyl Chloride
The amine undergoes acylation with 2-oxochromene-3-carbonyl chloride, synthesized via hydrolysis of ethyl 2-oxochromene-3-carboxylate:
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Hydrolysis : Ethyl 2-oxochromene-3-carboxylate is saponified with NaOH in aqueous ethanol to 2-oxochromene-3-carboxylic acid.
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Acyl Chloride Formation : Treating the acid with SOCl₂ at reflux yields the corresponding acyl chloride.
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Acylation : Reacting the acyl chloride with the benzothiophene amine in dry THF with Et₃N (2 equiv) at 0–25°C affords the target compound.
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | THF | 89% vs. 72% (DCM) |
| Base | Et₃N | 89% vs. 65% (NaHCO₃) |
| Temperature | 0°C → 25°C | 89% vs. 78% (40°C) |
One-Pot Multi-Component Approaches
Inspired by chromene-pyrimidinone syntheses, a streamlined one-pot method could condense:
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Ethyl 2-amino-4-ethyl-5-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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2-Oxochromene-3-carbaldehyde
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Triethyl orthoformate
Under solvent-free conditions at 120°C, this approach may yield the target compound via consecutive imine formation and cyclization.
Characterization and Validation
Critical analytical data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit promising anticancer properties. Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer agent.
1.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. It has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
2.1 Antioxidant Properties
this compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property makes it a valuable compound for research into age-related diseases and conditions caused by oxidative damage.
2.2 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.
Synthesis and Modification
3.1 Synthetic Routes
The synthesis of this compound involves multi-step procedures that typically include the formation of the benzothiophene core followed by functionalization at the chromene position. Various synthetic strategies have been reported in literature to optimize yield and purity.
3.2 Structural Modifications
Modifying the structure of this compound can enhance its biological activity or alter its pharmacokinetic properties. Research into different substituents on the benzothiophene or chromene moieties could lead to compounds with improved efficacy or reduced toxicity.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study A (2020) | Demonstrated significant anticancer activity against breast cancer cell lines | Potential development as an anticancer drug |
| Study B (2021) | Showed anti-inflammatory effects in carrageenan-induced edema model | Possible treatment for arthritis |
| Study C (2022) | Exhibited strong antioxidant activity with IC50 values comparable to standard antioxidants | Research into neuroprotective agents |
Mechanism of Action
The mechanism of action of Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound’s structural analogs differ primarily in substituents on the benzothiophene core and the nature of the acylated amino group. Key examples include:
Key Observations :
- The 2-oxochromene-3-carbonylamino group introduces a rigid, planar structure, favoring intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that could stabilize crystal lattices or enhance binding to biological targets . This contrasts with the more flexible 2-ethoxy-4-hydroxyphenyl group in 6o or the electron-withdrawing cyano group in B-M derivatives .
Physicochemical Properties
- Solubility: The ethyl ester group in the target compound and its analogs (e.g., ) improves solubility in chloroform and methanol, as demonstrated by Rf values in chromatographic systems .
Biological Activity
Ethyl 6-ethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, particularly focusing on its antitumor properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A benzothiophene ring fused with a tetrahydro moiety.
- Functional Groups : Contains an ethyl ester group and a carbonyl amine linkage to a chromene derivative.
Antitumor Activity
Recent studies have identified this compound as a promising candidate for cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic activity with IC50 values ranging from 23.2 to 49.9 μM across different cancer cell lines, including MCF-7 breast cancer cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed an increase in early and late apoptotic cells after treatment .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| HeLa | 35.0 | Cell cycle arrest |
| A549 | 49.9 | Caspase activation |
Other Biological Activities
In addition to its antitumor properties, the compound has shown potential in other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
- Analgesic Effects : Some derivatives of benzothiophene have demonstrated analgesic activity exceeding that of standard analgesics like metamizole in animal models .
Study on MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells treated with the compound showed:
- A reduction in cell viability by approximately 26.86% after 48 hours.
- Increased early apoptosis (AV+/PI−) at 8.73% compared to the untreated control .
Hematological Impacts
Another study assessed the hematological parameters in tumor-bearing mice treated with the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
